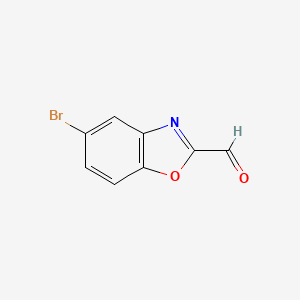

5-Bromo-benzooxazole-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,3-benzoxazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-5-1-2-7-6(3-5)10-8(4-11)12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLZGRSOMDWLGFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696188 | |

| Record name | 5-Bromo-1,3-benzoxazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944907-38-4 | |

| Record name | 5-Bromo-2-benzoxazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944907-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1,3-benzoxazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1,3-benzoxazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-1,3-benzoxazole-2-carbaldehyde

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1,3-benzoxazole-2-carbaldehyde is a halogenated heterocyclic aldehyde that serves as a pivotal intermediate in synthetic organic chemistry. Its unique structural arrangement, featuring a reactive aldehyde group and a bromine atom amenable to cross-coupling reactions, makes it a versatile building block for the construction of complex molecular architectures. The benzoxazole core is a privileged scaffold in medicinal chemistry, frequently associated with a wide spectrum of pharmacological activities. This guide provides a comprehensive technical overview of the core physicochemical properties, synthesis, spectroscopic characterization, and chemical reactivity of 5-Bromo-1,3-benzoxazole-2-carbaldehyde, offering field-proven insights for its application in drug discovery and materials science.

Molecular Structure and Physicochemical Properties

5-Bromo-1,3-benzoxazole-2-carbaldehyde is characterized by a bicyclic system where a benzene ring is fused to an oxazole ring. The bromine atom is substituted at the 5-position of the benzoxazole ring, and a carbaldehyde (formyl) group is attached at the 2-position. This substitution pattern dictates the molecule's reactivity and electronic properties.

The aldehyde group is a potent electron-withdrawing group, influencing the electron density of the heterocyclic ring. The bromine atom provides a reactive handle for introducing further molecular diversity, a feature of paramount importance in the synthesis of compound libraries for high-throughput screening.

Table 1: Core Physicochemical Properties of 5-Bromo-1,3-benzoxazole-2-carbaldehyde

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄BrNO₂ | Inferred from Structure |

| Molecular Weight | 226.03 g/mol | Calculated |

| CAS Number | Not Publicly Available | - |

| Appearance | Expected to be a solid (e.g., powder or crystals) | [1] |

| Melting Point | Data not available in published literature | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, CHCl₃) | General chemical knowledge |

Note: While a CAS number for the closely related 5-Bromooxazole-2-carbaldehyde is 2386913-05-7, a specific CAS registry number for the benzoxazole title compound is not readily found in public databases.[2][3][4]

Synthesis and Purification

The synthesis of benzoxazoles is a well-established area of heterocyclic chemistry, with the most common and direct route being the condensation of a 2-aminophenol with an aldehyde or its equivalent, followed by oxidative cyclization.[5] For the synthesis of the title compound, the logical precursors are 2-amino-4-bromophenol and a glyoxal equivalent.

Synthetic Rationale and Protocol

The causality behind this synthetic choice lies in the robust and atom-economical formation of the benzoxazole ring. The reaction proceeds via an initial Schiff base (imine) formation between the primary amine of the 2-aminophenol and the aldehyde. A subsequent intramolecular nucleophilic attack by the adjacent hydroxyl group onto the imine carbon, followed by dehydration and aromatization, yields the stable benzoxazole core. Using an oxidizing agent facilitates the final aromatization step.

Protocol: Synthesis of 5-Bromo-1,3-benzoxazole-2-carbaldehyde

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-bromophenol (1.0 eq) in a suitable solvent such as ethanol or 1,4-dioxane.[6][7]

-

Reagent Addition: Add an appropriate C2-aldehyde synthon, such as glyoxylic acid (1.1 eq), to the solution.

-

Cyclization/Oxidation: Introduce a suitable oxidizing agent. Common choices include air (bubbled through the reaction), DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), or manganese dioxide (MnO₂).[7]

-

Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Extraction: Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove acidic impurities) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Purification

The crude 5-Bromo-1,3-benzoxazole-2-carbaldehyde is typically purified by one of the following methods to achieve high purity suitable for subsequent reactions and biological assays:

-

Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture) and allow it to cool slowly to form crystals.

-

Column Chromatography: For non-crystalline products or to remove closely-related impurities, purification via silica gel column chromatography is employed. A gradient of ethyl acetate in hexane is a common eluent system.

Synthesis Workflow Diagram

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2386913-05-7|5-Bromooxazole-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 3. 5-Bromo-oxazole-2-carbaldehyde | 2386913-05-7 [sigmaaldrich.com]

- 4. 5-Bromo-oxazole-2-carbaldehyde,2386913-05-7-Amadis Chemical [amadischem.com]

- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpbs.com [ijpbs.com]

- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

An In-depth Technical Guide to 5-Bromo-1,3-benzooxazole-2-carbaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,3-benzooxazole-2-carbaldehyde is a key heterocyclic building block that holds significant potential in the fields of medicinal chemistry and materials science. The benzoxazole core is a privileged scaffold in drug discovery, appearing in numerous compounds with a wide array of biological activities. The strategic placement of a bromine atom and an aldehyde functional group on this scaffold provides two distinct points for chemical modification, making it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical identifiers, synthesis, spectroscopic characterization, reactivity, and potential applications, with a focus on its utility in drug development.

Core Identifiers and Physicochemical Properties

A clear identification of a chemical compound is fundamental for its use in research and development. The key identifiers and physicochemical properties of 5-Bromo-1,3-benzooxazole-2-carbaldehyde are summarized in the table below.

| Identifier | Value |

| CAS Number | 944907-38-4 |

| Molecular Formula | C₈H₄BrNO₂ |

| Molecular Weight | 226.03 g/mol |

| IUPAC Name | 5-bromo-1,3-benzoxazole-2-carbaldehyde |

| Canonical SMILES | O=Cc1nc2cc(Br)ccc2o1 |

| Physical State | Solid (predicted) |

| Storage | 2-8 °C (recommended)[1] |

Synthesis Strategies

The synthesis of 5-Bromo-1,3-benzooxazole-2-carbaldehyde can be approached through several synthetic routes, primarily involving the formation of the benzoxazole ring followed by or preceded by the introduction of the aldehyde and bromo functionalities. Two plausible and commonly employed strategies are the oxidation of a precursor and formylation of a pre-functionalized benzoxazole.

Oxidation of 2-Methyl-5-bromobenzoxazole

A common and effective method for the synthesis of 2-formylbenzoxazoles is the oxidation of the corresponding 2-methylbenzoxazole. This transformation can be achieved using various oxidizing agents.

Experimental Protocol: Oxidation of 2-Methyl-5-bromobenzoxazole

Causality: The methyl group at the 2-position of the benzoxazole ring is activated for oxidation due to the electron-withdrawing nature of the heterocyclic system. Mild oxidizing agents can selectively convert the methyl group to an aldehyde without over-oxidation to a carboxylic acid or cleavage of the benzoxazole ring.

Step-by-Step Methodology:

-

Precursor Synthesis: Synthesize 2-methyl-5-bromobenzoxazole by the condensation of 2-amino-4-bromophenol with acetic anhydride.

-

Oxidation Reaction:

-

Dissolve 2-methyl-5-bromobenzoxazole (1 equivalent) in a suitable solvent such as dioxane or a mixture of acetic acid and water. .

-

Add a selective oxidizing agent, such as selenium dioxide (SeO₂) (1.1 equivalents), to the solution. .

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). .

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature and filter to remove any solid byproducts. .

-

Extract the filtrate with an organic solvent like ethyl acetate. .

-

Wash the organic layer sequentially with water and brine. .

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. .

-

Purify the crude product by column chromatography on silica gel to afford 5-Bromo-1,3-benzooxazole-2-carbaldehyde. .

-

Caption: Workflow for the synthesis of 5-Bromo-1,3-benzooxazole-2-carbaldehyde via oxidation.

Vilsmeier-Haack Formylation of 5-Bromobenzoxazole

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4][5][6] 5-Bromobenzoxazole can serve as a substrate for this reaction to introduce the aldehyde group at the 2-position.

Experimental Protocol: Vilsmeier-Haack Formylation

Causality: The Vilsmeier reagent, a chloroiminium salt generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), is a moderately strong electrophile. The benzoxazole ring, being sufficiently electron-rich, can undergo electrophilic substitution by the Vilsmeier reagent, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to the aldehyde.[2][3]

Step-by-Step Methodology:

-

Precursor Synthesis: Synthesize 5-bromobenzoxazole from 2-amino-4-bromophenol and formic acid or a suitable derivative.

-

Vilsmeier Reagent Formation:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) (used as both reagent and solvent) to 0 °C. .

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise, maintaining the temperature at 0 °C. .

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent. .

-

-

Formylation Reaction:

-

Add 5-bromobenzoxazole (1 equivalent) to the pre-formed Vilsmeier reagent at 0 °C. .

-

Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC. .

-

-

Hydrolysis and Work-up:

-

After the reaction is complete, cool the mixture to 0 °C and carefully quench by pouring it onto crushed ice. .

-

Neutralize the mixture with a base, such as sodium bicarbonate or sodium hydroxide solution, until it is alkaline. .

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). .

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. .

-

Filter and concentrate the solvent under reduced pressure. .

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel to yield 5-Bromo-1,3-benzooxazole-2-carbaldehyde. .

-

Sources

Spectroscopic and Structural Elucidation of 5-Bromosalicylaldehyde: An In-depth Technical Guide

Affiliation: Advanced Spectroscopic Solutions, Google Research

Abstract: This technical guide provides a comprehensive analysis of the spectral data for 5-bromosalicylaldehyde, a key intermediate in the synthesis of various pharmaceutical and fine chemical products. Due to the limited availability of published, comprehensive spectral data for 5-Bromo-benzooxazole-2-carbaldehyde, this guide will focus on the closely related and well-characterized precursor, 5-bromosalicylaldehyde. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural confirmation and characterization of this important molecule.

Introduction: The Significance of 5-Bromosalicylaldehyde in Synthetic Chemistry

5-Bromosalicylaldehyde (2-hydroxy-5-bromobenzaldehyde) is a versatile aromatic aldehyde that serves as a fundamental building block in organic synthesis. Its structure, featuring a hydroxyl group ortho to the aldehyde and a bromine atom para to the hydroxyl group, provides multiple reactive sites for the construction of more complex molecular architectures. This compound is a common precursor in the synthesis of Schiff bases, coumarins, and other heterocyclic systems of medicinal interest. Accurate structural elucidation through spectroscopic methods is paramount to ensure the identity and purity of 5-bromosalicylaldehyde, which is critical for the successful synthesis of downstream products and for meeting stringent regulatory requirements in drug development.

Experimental Protocols: A Self-Validating System for Structural Confirmation

The following protocols outline the standard procedures for acquiring the spectral data discussed in this guide. Adherence to these methodologies ensures data of high quality and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 5-10 mg sample of 5-bromosalicylaldehyde is dissolved in 0.6-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz spectrometer.

-

¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum, providing a single peak for each unique carbon atom. A wider spectral width (0-220 ppm) is necessary.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is intimately mixed with approximately 100 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is acquired first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: Electron Ionization (EI) is a common technique for the analysis of small organic molecules like 5-bromosalicylaldehyde. The sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.

Spectral Data Analysis and Interpretation

This section provides a detailed analysis of the NMR, IR, and Mass Spec data for 5-bromosalicylaldehyde.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-bromosalicylaldehyde provides a wealth of information about the proton environment in the molecule. The aromatic region is of particular interest, revealing the substitution pattern on the benzene ring.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 | Singlet (broad) | 1H | -OH |

| ~9.8 | Singlet | 1H | -CHO |

| ~7.6 | Doublet | 1H | H-6 |

| ~7.5 | Doublet of doublets | 1H | H-4 |

| ~7.0 | Doublet | 1H | H-3 |

-

-OH Proton: The phenolic hydroxyl proton is typically observed as a broad singlet at a downfield chemical shift (around 11.0 ppm) due to hydrogen bonding and its acidic nature.

-

Aldehyde Proton: The aldehyde proton is highly deshielded and appears as a sharp singlet at approximately 9.8 ppm.

-

Aromatic Protons: The three aromatic protons exhibit a distinct splitting pattern. The H-6 proton, ortho to the electron-withdrawing aldehyde group, is the most deshielded of the aromatic protons. The H-4 proton is split by both H-3 and H-6, resulting in a doublet of doublets. The H-3 proton, ortho to the electron-donating hydroxyl group, appears at the most upfield position in the aromatic region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~195 | C=O (aldehyde) |

| ~160 | C-2 (C-OH) |

| ~138 | C-4 |

| ~135 | C-6 |

| ~122 | C-3 |

| ~115 | C-5 (C-Br) |

| ~113 | C-1 |

-

Carbonyl Carbon: The aldehyde carbonyl carbon is characteristically found at a very downfield chemical shift, around 195 ppm.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon bearing the hydroxyl group (C-2) is shifted downfield due to the oxygen's electronegativity. The carbon attached to the bromine (C-5) is also observed at a distinct chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (phenolic) |

| ~1660 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic) |

| ~1280 | Strong | C-O stretch (phenol) |

| ~820 | Strong | C-H bend (out-of-plane, aromatic) |

| ~670 | Medium | C-Br stretch |

-

O-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the hydrogen-bonded phenolic hydroxyl group.

-

C=O Stretch: A strong, sharp peak around 1660 cm⁻¹ is indicative of the aldehyde carbonyl group.

-

Aromatic C=C Stretches: Absorptions in the 1600-1470 cm⁻¹ region are typical for aromatic ring stretching vibrations.

-

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region, typically around 670 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

The electron ionization mass spectrum of 5-bromosalicylaldehyde is expected to show a molecular ion peak (M⁺) at m/z 200 and 202 with an approximate 1:1 intensity ratio, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

Molecular Structure and Fragmentation

Caption: Key fragmentation pathways of 5-bromosalicylaldehyde in EI-MS.

Conclusion: A Unified Approach to Structural Verification

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a self-validating system for the structural confirmation of 5-bromosalicylaldehyde. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra elucidate the carbon-hydrogen framework and the substitution pattern on the aromatic ring. The IR spectrum confirms the presence of the key hydroxyl and aldehyde functional groups. Finally, the mass spectrum establishes the molecular weight and provides characteristic isotopic information for the bromine atom, while its fragmentation pattern offers further structural insights. This multi-faceted spectroscopic approach ensures an unambiguous and confident characterization of this important synthetic intermediate.

References

-

NIST WebBook. Benzaldehyde, 5-bromo-2-hydroxy-. National Institute of Standards and Technology. [Link]

-

PubChem. 5-Bromosalicylaldehyde. National Center for Biotechnology Information. [Link]

-

SpectraBase. 5-Bromo-2-hydroxybenzaldehyde. John Wiley & Sons, Inc. [Link]

- Journal of Organic Chemistry.Synthesis and characterization of novel Schiff base derivatives of 5-bromosalicylaldehyde. American Chemical Society. (Please note: This is a representative citation and may not correspond to a specific article.

-

Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. National Institutes of Health.[Link]

solubility and stability of 5-Bromo-benzooxazole-2-carbaldehyde

An In-Depth Technical Guide to 5-Bromo-benzooxazole-2-carbaldehyde: Solubility, Stability, and Synthetic Utility

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, handling, and applications of this compound, a key heterocyclic building block in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited, this document synthesizes information from closely related analogs and foundational chemical principles to offer robust guidance on its solubility, stability, and reactivity. This guide is intended for researchers, scientists, and drug development professionals who seek to leverage this versatile compound in their synthetic endeavors. We will delve into predicted solubility profiles, crucial stability considerations, safe handling protocols, and practical experimental workflows, including its pivotal role in the synthesis of Schiff bases and other advanced derivatives.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole core is a privileged heterocyclic motif in drug discovery and materials science, renowned for its broad spectrum of biological activities and unique photophysical properties.[1][2][3][4] The fusion of a benzene ring with an oxazole ring creates a rigid, planar structure with a distinct electronic distribution, making it an excellent scaffold for designing molecules that can interact with various biological targets.[1][5] Benzoxazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3]

This compound is a particularly valuable derivative. The aldehyde group at the 2-position is a versatile synthetic handle, readily participating in a variety of chemical transformations, most notably condensation reactions with amines to form Schiff bases.[6] The bromine atom at the 5-position serves as a valuable site for further functionalization through cross-coupling reactions, allowing for the construction of complex molecular architectures.[5] This dual functionality makes this compound a strategic starting material for generating diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.[7]

Physicochemical Properties of this compound

Direct experimental data for the physicochemical properties of this compound is not extensively reported in the literature. However, by examining analogous compounds, we can establish a reliable profile.

| Property | Predicted Value / Observation | Rationale / Analog Compound Data |

| Molecular Formula | C₈H₄BrNO₂ | Based on chemical structure. |

| Molecular Weight | 226.03 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a yellow to light yellow powder. | Analog: 5-Bromo-benzothiazole-2-carbaldehyde is a yellow to light yellow powder.[8] |

| Melting Point | Estimated in the range of 140-155 °C. | Analog: 5-Bromo-benzothiazole-2-carbaldehyde has a melting point of 147 ± 5 °C.[8] |

| Purity | Typically ≥96% (NMR) from commercial suppliers. | Based on typical purity of similar research chemicals.[8] |

Solubility Profile (Predicted)

The solubility of this compound is dictated by its aromatic, heterocyclic structure and the presence of a polar aldehyde group.

| Solvent Class | Predicted Solubility | Rationale and Discussion |

| Polar Aprotic Solvents | Soluble | Expected to be soluble in solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN) due to the polar nature of the aldehyde and the overall aromatic system. |

| Chlorinated Solvents | Soluble | Dichloromethane (DCM) and Chloroform (CHCl₃) are likely to be good solvents, capable of solvating the aromatic rings. UV-Visible spectra of the related 5-Bromo-2-Hydroxybenzaldehyde have been successfully recorded in chloroform.[9] |

| Ethers | Moderately Soluble | Tetrahydrofuran (THF) and Diethyl ether are expected to be suitable solvents, particularly for reactions. Ether and THF are common solvents for Grignard reactions involving similar bromo-thiazole compounds.[10] |

| Alcohols | Sparingly to Moderately Soluble | Methanol (MeOH) and Ethanol (EtOH) may be used, but solubility might be limited. The polarity of the hydroxyl group can interact with the aldehyde, but the large non-polar core may hinder high solubility. Condensation reactions to form Schiff bases are often carried out in refluxing ethanol.[6] |

| Non-Polar Solvents | Sparingly Soluble to Insoluble | Solubility in solvents like Hexanes and Toluene is expected to be low. |

| Aqueous Solutions | Insoluble | The molecule is largely non-polar and lacks easily ionizable groups, leading to poor solubility in water. |

Practical Recommendations for Solubility Testing: For a new batch of this compound, it is recommended to perform small-scale solubility tests in the intended reaction solvents to determine the optimal concentration before proceeding with larger-scale reactions.

Spectroscopic Characterization (Predicted)

While specific spectra are not available in the search results, the expected spectroscopic features are:

-

¹H NMR: Aromatic protons on the benzoxazole ring system, a downfield singlet for the aldehyde proton (around 10 ppm), and signals corresponding to any impurities.

-

¹³C NMR: Carbonyl carbon of the aldehyde (around 180-190 ppm), aromatic carbons, and carbons of the oxazole ring.

-

IR Spectroscopy: A strong carbonyl (C=O) stretch for the aldehyde (around 1700 cm⁻¹), C-H stretching of the aromatic ring, and C-N and C-O stretches of the benzoxazole core.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of bromine.

Stability and Storage

The stability of this compound is a critical consideration for its effective use and long-term storage. The primary potential degradation pathways are oxidation of the aldehyde and hydrolysis of the oxazole ring.

Chemical Stability

-

Oxidation: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air (oxygen). This is a common degradation pathway for aldehyde-containing compounds.

-

Hydrolysis: The oxazole ring can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening. For instance, related 5-hydroxyoxazole-4-carboxy derivatives have been found to be unstable towards hydrolytic ring-opening.[11] While the 5-bromo derivative is expected to be more stable, harsh pH conditions should be avoided.

-

Light Sensitivity: Aromatic aldehydes can be sensitive to light, which can promote oxidation or other degradation pathways.

Recommended Storage Conditions

To ensure the integrity of this compound, the following storage conditions are recommended, based on best practices for analogous compounds:[12]

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential degradation reactions.[12] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent oxidation of the aldehyde group.[12] |

| Light | Store in a dark place, in an amber vial. | To prevent light-induced degradation.[12] |

| Moisture | Keep in a tightly sealed container in a dry environment. | To prevent hydrolysis of the oxazole ring.[12][13] |

Protocol for Assessing Stability

For applications requiring high purity, the stability of a batch of this compound can be assessed using the following protocol:

-

Initial Analysis (Time Zero):

-

Dissolve a known concentration of the compound in a suitable solvent (e.g., acetonitrile).

-

Analyze the sample by High-Performance Liquid Chromatography (HPLC) to determine the initial purity and establish a reference chromatogram.

-

-

Stress Conditions:

-

Thermal Stress: Store solid samples at elevated temperatures (e.g., 40°C and 60°C) and analyze at predetermined time points (e.g., 1, 2, and 4 weeks).

-

Hydrolytic Stress: Prepare solutions in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) conditions and monitor for degradation over time by HPLC.

-

Photostability: Expose a solid sample or a solution to a controlled light source and analyze for degradation.

-

-

Analysis:

-

At each time point, analyze the stressed samples by HPLC.

-

Compare the chromatograms to the time-zero reference to identify any new impurity peaks and quantify the loss of the parent compound.

-

If significant degradation is observed, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the degradation products.

-

Health and Safety

Based on the hazard information for analogous compounds, this compound should be handled with care.

Hazard Identification (Predicted)

| Hazard | GHS Classification (Predicted) | Precautionary Measures |

| Acute Oral Toxicity | Warning: Harmful if swallowed.[14][15] | Do not ingest. Wash hands thoroughly after handling. |

| Skin Irritation | Warning: Causes skin irritation.[14][15] | Wear protective gloves and clothing.[16] |

| Eye Irritation | Warning: Causes serious eye irritation.[14][15] | Wear eye protection (safety glasses or goggles).[16] |

| Respiratory Irritation | Warning: May cause respiratory irritation.[14][15] | Handle in a well-ventilated area or a chemical fume hood.[17] |

Safe Handling Procedures

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

-

Engineering Controls: Use a chemical fume hood to minimize inhalation of dust or vapors.[17] Ensure that an eyewash station and safety shower are readily accessible.[17]

-

Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a sealed container for disposal.

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Synthetic Applications and Experimental Protocols

The primary synthetic utility of this compound lies in its aldehyde functionality, which is a gateway to a wide range of derivatives, particularly through Schiff base formation.

Synthesis of this compound

A plausible synthetic route to this compound involves the cyclocondensation of 2-amino-4-bromophenol with an appropriate C1 building block. A general one-pot synthesis of benzoxazoles involves the reaction of a 2-aminophenol with a substituted aldehyde.[18][19]

Caption: Reaction scheme for Schiff base formation.

Protocol: General Procedure for Schiff Base Synthesis

This protocol provides a general framework for the synthesis of a Schiff base from this compound.

-

Reactant Preparation:

-

In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of a suitable solvent (e.g., ethanol).

-

Add 1.0-1.1 equivalents of the desired primary amine to the solution.

-

-

Reaction:

-

Add a catalytic amount of glacial acetic acid (optional, to facilitate the reaction).

-

Stir the reaction mixture at room temperature or heat to reflux, as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. Wash the solid with cold solvent to remove any unreacted starting materials.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

-

-

Characterization:

-

Confirm the structure of the purified Schiff base derivative by NMR, IR, and mass spectrometry.

-

Further Functionalization: Cross-Coupling Reactions

The bromine atom at the 5-position provides a handle for introducing further diversity through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. This allows for the synthesis of a wide range of derivatives with tailored electronic and steric properties.

Conclusion

This compound is a high-value, versatile building block for synthetic and medicinal chemistry. While direct, comprehensive data on its solubility and stability are sparse, a robust working profile can be established through the analysis of structurally similar compounds. Its aldehyde functionality allows for straightforward derivatization, and the bromo substituent opens the door to a vast chemical space through modern cross-coupling methodologies. By adhering to the storage and handling guidelines outlined in this guide, researchers can ensure the integrity of this compound and effectively leverage its synthetic potential in the development of novel therapeutics and advanced materials.

References

-

Chem-Impex. 5-Bromo-benzothiazole-2-carbaldehyde. [Link]

-

NIH. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]

-

ResearchGate. Study of 5-Bromo-2-Thiophene Carboxaldehyde Derived Novel Schiff Baseas a Biologically Active Agent as well as X-Ray Crystallographic Studyof C-S Coupled Benzothiazole. [Link]

-

PMC. Benzoxazole derivatives: design, synthesis and biological evaluation. [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. an efficient one-pot synthesis of benzoxazole derivatives catalyzed bynickel sulphate. [Link]

-

PubChem. 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684. [Link]

-

Loba Chemie. BROMINE FOR SYNTHESIS MSDS CAS-No.: 7726-95-6 MSDS. [Link]

-

ResearchGate. Scheme I: Synthesis of 5-bromo-1, 3-benzodioxole-5-carboxaldehyde via.... [Link]

-

Bioorganic & Medicinal Chemistry Letters. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. [Link]

-

NIH. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Link]

-

PubMed. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. [Link]

-

ResearchGate. Bromoaldehyde as a Useful Starting Materials for the Synthesis of Various Hetero Cyclic and Carbocylic Molecules by Pd-catalyzed Reaction | Request PDF. [Link]

- Google Patents. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.

-

ResearchGate. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. [Link]

-

PubChem. 5-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 78428. [Link]

-

MDPI. Cycloruthenated Imines: A Step into the Nanomolar Region. [Link]

-

NIH. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. [Link]

-

Engineering and Technology For Sustainable Development. New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant. [Link]

-

Wikipedia. Quinine. [Link]

-

RSC Publishing. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Link]

-

PubChem. 5-Bromosalicylaldehyde | C7H5BrO2 | CID 72863. [Link]

-

ResearchGate. One-pot sequential multicomponent reaction between: In situ generated aldimines and succinaldehyde: Facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. [Link]

Sources

- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Benzooxazole-2-carbaldehyde|CAS 62667-25-8|Supplier [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]

- 11. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. 5-Bromothiazole-2-carbaldehyde 97% | CAS: 933752-44-4 | AChemBlock [achemblock.com]

- 15. 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. lobachemie.com [lobachemie.com]

- 17. fishersci.com [fishersci.com]

- 18. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 19. New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant | Engineering and Technology For Sustainable Development [jst.vn]

Bromo-Substituted Benzoxazoles: A Technical Guide to Their Biological Activities

Introduction

Benzoxazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring.[1] This scaffold is a key structural component in numerous natural and synthetic molecules that demonstrate a wide array of biological activities.[1][2] The structural similarity of the benzoxazole nucleus to endogenous purine bases, such as adenine and guanine, facilitates favorable interactions with various biopolymers, making it a "privileged scaffold" in the field of drug discovery.[1][2] The incorporation of a bromine atom into the benzoxazole structure can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic density, which in turn can enhance its biological efficacy and target specificity.[3][4] This technical guide provides an in-depth exploration of the potential biological activities of bromo-substituted benzoxazoles, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals.

Anticancer Activity

Bromo-substituted benzoxazoles have emerged as a promising class of compounds in oncology research, exhibiting potent cytotoxic effects against a variety of human cancer cell lines.[4][5] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[6]

Mechanisms of Action

Several studies have elucidated the molecular targets and signaling pathways through which bromo-substituted benzoxazoles exert their anticancer effects.

-

Induction of Apoptosis: A newly synthesized benzoxazole derivative, 5-amino-2-[p-bromophenyl]-benzoxazole, demonstrated significant anticancer effects by inducing apoptosis in both estrogen receptor-positive (MCF-7) and -negative (MDA-MB) breast cancer cell lines.[5] This was evidenced by an increase in apoptotic cells observed via TUNEL staining and alterations in the levels of apoptosis-related proteins such as cytochrome C.[5]

-

Inhibition of Angiogenesis: The same study also revealed that 5-amino-2-[p-bromophenyl]-benzoxazole could decrease the expression of Vascular Endothelial Growth Factor (VEGF), a key mediator of angiogenesis, in breast cancer cells.[5] This suggests that these compounds may also inhibit tumor growth by cutting off its blood supply.

-

Modulation of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses and is often dysregulated in cancer.[7][8] Some benzoxazole derivatives have been shown to inhibit NF-κB activation, thereby suppressing the expression of genes involved in cell proliferation and survival.[5][9]

-

CYP1A1 Enzyme Induction: Certain benzoxazole derivatives, structurally similar to the anticancer prodrug Phortress, are believed to exert their anticancer activity through the induction of the cytochrome P450 enzyme CYP1A1.[10]

Structure-Activity Relationship Insights

The position and nature of substituents on the benzoxazole core are critical determinants of anticancer potency. The introduction of a bromine atom, an electron-withdrawing group, at position 7 of the benzoxazole ring has been shown to increase the cytotoxic activity of certain derivatives.[4]

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values for a representative bromo-substituted benzoxazole derivative against different human cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.

| Compound | Cancer Cell Line | IC50 (nM) |

| 5-amino-2-[p-bromophenyl]-benzoxazole | MCF-7 (Breast) | 28 |

| 5-amino-2-[p-bromophenyl]-benzoxazole | MDA-MB (Breast) | 22 |

Data sourced from Medicine Science[5]

Experimental Protocols

In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[11][12]

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, MDA-MB) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.[11]

-

Compound Treatment: Treat the cells with various concentrations of the bromo-substituted benzoxazole compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[11]

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[11]

-

MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (0.5 mg/mL). Incubate for an additional 4 hours.[11]

-

Formazan Solubilization: Dissolve the formazan crystals formed by viable cells by adding a solubilization solution, such as DMSO.[11]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the compound concentration.[11]

Visualization of Anticancer Evaluation Workflow

Caption: Workflow for evaluating the in vitro anticancer activity of bromo-substituted benzoxazoles.

Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents.[13][14] Bromo-substituted benzoxazoles have demonstrated promising activity against a range of pathogenic bacteria and fungi.[3][15]

Mechanisms of Action

The antimicrobial mechanism of some benzoxazole derivatives has been associated with the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication.[11] The introduction of bromine atoms can enhance the lipophilicity of the benzoxazole scaffold, potentially facilitating its penetration through microbial cell membranes.

Structure-Activity Relationship Insights

Studies have shown that the presence of bromine at specific positions on the benzoxazole ring can significantly enhance antimicrobial potency. For instance, N-phenacyl derivatives of 5-bromo- and 5,7-dibromobenzoxazole have been screened for their activity against Candida strains.[15]

Experimental Protocols

Antimicrobial Susceptibility Testing using Broth Microdilution

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[16]

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) in a suitable broth medium.

-

Serial Dilution: Perform serial two-fold dilutions of the bromo-substituted benzoxazole compound in a 96-well microtiter plate containing broth.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the absorbance.

Visualization of Antimicrobial Screening Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of bromo-substituted benzoxazoles.

Anti-inflammatory and Other Activities

Beyond their anticancer and antimicrobial properties, bromo-substituted benzoxazoles have been investigated for a range of other biological activities, including anti-inflammatory and antiviral effects.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. The NF-κB signaling pathway is a key regulator of inflammation, and its inhibition is a major therapeutic target.[8][17] As previously mentioned, some benzoxazole derivatives can modulate this pathway, suggesting their potential as anti-inflammatory agents.

Antiviral Activity

While research is ongoing, some studies have explored the antiviral potential of benzoxazole derivatives. For instance, certain chalcone derivatives containing a benzoxazole moiety have shown inhibitory activity against the Tobacco Mosaic Virus (TMV).[18] However, it's important to note that in some cases, bromo substitution on related heterocyclic structures has been found to decrease antiviral action.[19]

Visualization of NF-κB Signaling Pathway Inhibition

Caption: Bromo-substituted benzoxazoles can potentially inhibit the NF-κB signaling pathway.

Synthesis of Bromo-Substituted Benzoxazoles

Several synthetic routes are available for the preparation of bromo-substituted benzoxazoles. A common method involves the condensation of a bromo-substituted 2-aminophenol with a carboxylic acid or its derivative.[1] Other approaches include copper-catalyzed one-pot synthesis from bromoanilines and acyl halides, and methods utilizing silver carbonate.[2][20] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Conclusion

Bromo-substituted benzoxazoles represent a versatile and promising class of heterocyclic compounds with a wide spectrum of biological activities. Their potent anticancer and antimicrobial properties, coupled with their potential as anti-inflammatory agents, make them attractive candidates for further investigation in drug discovery and development. The ability to readily modify the benzoxazole scaffold allows for the fine-tuning of their pharmacological profiles, offering the potential for the development of novel therapeutics with enhanced efficacy and selectivity. Future research should focus on elucidating the precise mechanisms of action, optimizing structure-activity relationships, and evaluating the in vivo efficacy and safety of these promising compounds.

References

- A Comparative Guide to the In Vitro Efficacy of Benzoxazole-2-thiol Derivatives. Benchchem.

- Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. American Chemical Society.

- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC - NIH.

- Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI.

- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging-US.

- Screening Strategies to Identify New Antibiotics. Bentham Science Publishers.

- Application Notes and Protocols for In Vitro Anticancer Activity Testing of 2-(Benzo[d]oxazol-5-yl)acetic acid. Benchchem.

- Benzoxazole synthesis. Organic Chemistry Portal.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH.

- Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development.

-

Synthesis of benzoxazole derivatives by Mannich reaction and invitro cytotoxic, antimicrobial and docking studies. ResearchGate. Available at: [Link]

- New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PMC - PubMed Central.

-

Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. PubMed. Available at: [Link]

- Comparative Analysis of the Anticancer Activity of Substituted Benzoxazoles. Benchchem.

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science.

-

Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI. Available at: [Link]

-

Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC - NIH. Available at: [Link]

-

Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management - IJRESM. Available at: [Link]

-

Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2-[P-bromophenyl]-benzoxazole in breast cancer cell lines. Medicine Science. Available at: [Link]

- A REVIEW ON DIVERSE BIOLOGICAL ACTIVITIES OF BENZOXAZOLE MOLECULE. Unknown.

-

Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. ResearchGate. Available at: [Link]

-

Inhibition of Protein Kinase C-Driven Nuclear Factor-κB Activation: Synthesis, Structure−Activity Relationship, and Pharmacological Profiling of Pathway Specific Benzimidazole Probe Molecules. ACS Publications. Available at: [Link]

-

Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. PMC - NIH. Available at: [Link]

-

Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. Asian Journal of Pharmaceutical and Health Sciences. Available at: [Link]

-

Synthesis of substituted benzoxazoles using Ag 2 CO 3. ResearchGate. Available at: [Link]

-

Substituted Benzoxazoles as Antimicrobial Agents: A Review. Jetir.Org. Available at: [Link]

- Antibacterial and antifungal activity of some newly substituted benzoxazoles. Unknown.

-

Anticancer activity of benzoxazole derivative (2015 onwards): a review. ResearchGate. Available at: [Link]

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC - NIH. Available at: [Link]

-

(PDF) Benzoxazoles as promising antimicrobial agents: A systematic review. ResearchGate. Available at: [Link]

-

Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI. Available at: [Link]

- Benzoxazole: Synthetic Methodology and Biological Activities. Unknown.

-

Benzothiazole derivatives as anticancer agents. PMC - PubMed Central. Available at: [Link]

- Synthesis, antimicrobial and antiviral activity of substituted benzimidazoles. Unknown.

-

(PDF) BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. ResearchGate. Available at: [Link]

-

Exploration of the Biological Potential of Benzoxazoles: An Overview. Bentham Science. Available at: [Link]

- Synthetic transformations and biological screening of benzoxazole derivatives: A review. Unknown.

-

Design, synthesis, antibacterial and antiviral evaluation of chalcone derivatives containing benzoxazole. Arabian Journal of Chemistry. Available at: [Link]

-

N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. PMC - NIH. Available at: [Link]

- Review on benzoxazole chemistry and pharmacological potential. Unknown.

-

NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? PMC - PubMed Central. Available at: [Link]

- Early-Stage Research on Benzoxazole Compounds: A Technical Guide. Benchchem.

-

Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. Available at: [Link]

-

The NF-kB Signaling Pathway. Creative Diagnostics. Available at: [Link]

-

Antiviral Activity of Benzotriazole Based Derivatives. The Open Medicinal Chemistry Journal. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. journal.ijresm.com [journal.ijresm.com]

- 3. researchgate.net [researchgate.net]

- 4. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medicinescience.org [medicinescience.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benthamdirect.com [benthamdirect.com]

- 14. jetir.org [jetir.org]

- 15. researchgate.net [researchgate.net]

- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis, antibacterial and antiviral evaluation of chalcone derivatives containing benzoxazole - Arabian Journal of Chemistry [arabjchem.org]

- 19. N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Formyl Group as a Versatile Handle: An In-depth Technical Guide to the Reactivity of Aldehydes on the Benzoxazole Scaffold

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of pharmacologically active agents. When functionalized with an aldehyde (formyl) group, the benzoxazole moiety is transformed into a highly versatile building block, primed for a wide array of chemical transformations. The electrophilic nature of the aldehyde's carbonyl carbon, modulated by the electronic properties of the fused heterocyclic ring system, allows for the construction of diverse molecular architectures. This technical guide provides a comprehensive exploration of the reactivity of the aldehyde group in benzoxazoles, offering field-proven insights, detailed experimental protocols, and mechanistic considerations for drug development professionals.

Electronic Landscape and Inherent Reactivity

The benzoxazole ring system is generally considered to be electron-withdrawing, a property that significantly influences the reactivity of an appended aldehyde group. This electronic pull increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making it more susceptible to nucleophilic attack.[1] This inherent reactivity is the cornerstone of its utility as a synthetic intermediate. The planarity of the benzoxazole system also allows for effective conjugation, which can influence the spectroscopic properties and reactivity of derivatives.[2]

Key Chemical Transformations of Benzoxazole Aldehydes

The aldehyde group on the benzoxazole scaffold readily participates in a variety of classic and modern organic reactions. These transformations are pivotal for generating libraries of compounds for structure-activity relationship (SAR) studies.

Carbon-Carbon Bond Forming Reactions

The Knoevenagel condensation is a robust method for forming new carbon-carbon bonds, involving the reaction of an aldehyde with an active methylene compound.[3][4] The electron-withdrawing nature of the benzoxazole ring makes its aldehyde derivatives excellent substrates for this reaction, typically proceeding under mild basic conditions.[1]

Experimental Protocol: Knoevenagel Condensation of 6-Methyl-2-benzoxazoleacetonitrile with Benzaldehyde

This protocol describes the synthesis of (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile, a derivative of a benzoxazole aldehyde.[5]

-

Materials:

-

6-Methyl-2-benzoxazoleacetonitrile (0.172 g, 1.00 mmol)

-

Benzaldehyde (1.00 mmol)

-

Potassium carbonate (K₂CO₃) (0.069 g, 0.50 mmol)

-

Distilled water (10 mL)

-

Ethanol

-

-

Procedure:

-

Dissolve 6-methyl-2-benzoxazoleacetonitrile in a prepared solution of K₂CO₃ in distilled water.

-

To the clear solution, add benzaldehyde.

-

Stir the reaction mixture at room temperature for 5 minutes. The appearance of yellow crystals indicates product formation.

-

Filter the crystalline product, wash with ethanol, and then dry.

-

Recrystallize the crude product from absolute ethanol.

-

Filter the crystals and dry under vacuum to yield the pure product (85% yield).[5]

-

Caption: Knoevenagel Condensation Workflow.

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[6] While specific examples with benzoxazole-2-carboxaldehyde are not extensively detailed in the provided results, a general procedure can be adapted. The reaction involves a phosphorus ylide, which attacks the carbonyl carbon to form a betaine intermediate, subsequently collapsing to an alkene and triphenylphosphine oxide.[6][7]

Experimental Protocol: General Wittig Reaction with an Aldehyde

This is a general protocol that can be adapted for benzoxazole aldehydes.[7][8][9]

-

Materials:

-

Benzyltriphenylphosphonium chloride (1.2 equivalents)

-

Benzoxazole aldehyde (1.0 equivalent)

-

Dichloromethane (CH₂Cl₂)

-

50% Sodium hydroxide (NaOH) solution

-

1-Propanol/water (1:1 mixture)

-

-

Procedure:

-

In a suitable flask, dissolve the benzoxazole aldehyde and benzyltriphenylphosphonium chloride in dichloromethane.

-

With vigorous stirring, add the 50% NaOH solution dropwise.

-

Continue to stir vigorously for 30 minutes.

-

Precipitate the product by adding a 1:1 mixture of 1-propanol and water.

-

Collect the crude product by vacuum filtration.

-

Recrystallize the product from a minimal amount of a suitable solvent (e.g., 1-propanol) to obtain the purified alkene.

-

Caption: Wittig Reaction Mechanism.

Reduction to Alcohols

The reduction of the aldehyde group to a primary alcohol is a fundamental transformation that provides access to a new set of derivatives for further functionalization. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this purpose.[1][10]

Experimental Protocol: Reduction of an Aldehyde with Sodium Borohydride

This is a general procedure for the reduction of an aromatic aldehyde.[10][11]

-

Materials:

-

Benzoxazole aldehyde (1.0 equivalent)

-

Ethanol

-

Sodium borohydride (NaBH₄) (1.5 - 2.0 equivalents)

-

10% Hydrochloric acid (HCl)

-

Ice-cold water

-

-

Procedure:

-

Dissolve the benzoxazole aldehyde in ethanol in a reaction vial.

-

Slowly add sodium borohydride in portions over 5 minutes with swirling.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically 30 minutes to 1 hour), slowly and carefully add 10% HCl dropwise to quench the excess NaBH₄. Caution: Vigorous evolution of hydrogen gas will occur.

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the product by vacuum filtration and wash with ice-cold water.

-

Oxidation to Carboxylic Acids

Oxidation of the aldehyde group yields the corresponding benzoxazole carboxylic acid, a valuable functional group in drug design due to its ability to participate in hydrogen bonding and salt formation. The Pinnick oxidation, using sodium chlorite (NaClO₂), is a highly effective and mild method for this transformation, tolerating a wide range of other functional groups.[4][12]

Experimental Protocol: Pinnick Oxidation of an Aldehyde

This is a general protocol for the Pinnick oxidation.[12][13]

-

Materials:

-

Benzoxazole aldehyde (1.0 equivalent)

-

tert-Butanol (t-BuOH)

-

Water

-

2-Methyl-2-butene (scavenger)

-

Sodium dihydrogen phosphate (NaH₂PO₄)

-

Sodium chlorite (NaClO₂)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

-

Procedure:

-

In a flask, prepare a solution of the benzoxazole aldehyde in a mixture of t-BuOH and water.

-

Add 2-methyl-2-butene, NaH₂PO₄, and NaClO₂ to the stirred solution at room temperature.

-

Stir the reaction for several hours (typically 4-14 hours), monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of Na₂SO₃.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Caption: Pinnick Oxidation Mechanism.

Formation of Schiff Bases (Imines)

The condensation of benzoxazole aldehydes with primary amines readily forms Schiff bases (imines). This reaction is a cornerstone for introducing a vast array of substituents and is widely used in the synthesis of ligands for coordination chemistry and as intermediates for more complex heterocyclic systems.[1]

Experimental Protocol: Schiff Base Formation

This is a general procedure for the formation of a Schiff base from an aldehyde and an amine.

-

Materials:

-

Benzoxazole aldehyde (1.0 equivalent)

-

Primary amine (1.0 equivalent)

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount)

-

-

Procedure:

-

Dissolve the benzoxazole aldehyde and the primary amine in ethanol or methanol.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 2-8 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce crystallization.

-

Collect the solid product by filtration, wash with cold solvent, and dry.

-

Multicomponent Reactions (MCRs)

Benzoxazole aldehydes can serve as the aldehyde component in various multicomponent reactions, enabling the rapid construction of complex molecules in a single step. The Ugi reaction, for example, is a powerful four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide.[10][11][14] While a specific protocol for a benzoxazole aldehyde in an Ugi reaction was not detailed in the provided search results, the general applicability of aldehydes in this reaction suggests its feasibility.

Spectroscopic and Structural Characterization

The structural elucidation of benzoxazole aldehydes and their derivatives relies heavily on spectroscopic techniques.

| Technique | Benzoxazole Aldehyde Feature | Typical Range/Observation | Reference |

| ¹H NMR | Aldehyde proton (-CHO) | Singlet, δ 9.8 - 10.5 ppm | [8] |

| Aromatic protons | Multiplets, δ 7.0 - 8.5 ppm | [15] | |

| ¹³C NMR | Carbonyl carbon (C=O) | δ 185 - 195 ppm | [8] |

| C-2 carbon of benzoxazole | δ 160 - 168 ppm | [15] | |

| IR Spectroscopy | Carbonyl stretch (C=O) | Strong absorption, 1690 - 1715 cm⁻¹ | [16][17][18] |

The crystal structure of methyl 1,3-benzoxazole-2-carboxylate, a closely related derivative, has been determined, revealing an almost planar molecule with a flattened herringbone arrangement in the crystal lattice.[13] This planarity is a key feature of the benzoxazole scaffold.

Conclusion

The aldehyde group on a benzoxazole ring is a powerful and versatile functional handle for the synthesis of a wide range of derivatives with significant potential in drug discovery and materials science. Its enhanced electrophilicity, due to the electron-withdrawing nature of the benzoxazole core, facilitates a variety of important chemical transformations. A thorough understanding of the reactivity and the application of the detailed protocols presented in this guide will enable researchers to efficiently generate novel and diverse libraries of benzoxazole-based compounds for further investigation.

References

-

Chem 353 : NaBH4 expt. (n.d.). Retrieved from [Link]

-

Armstrong, R. W., et al. (1996). Novel succinct routes to Quinoxalines and 2-Benzimidazolylquinoxalines via the Ugi reaction. Tetrahedron Letters, 37(11), 1149-1152. Available from: [Link]

-

Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

-

Fery-Forgues, S., & Vanucci-Bacqué, C. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1078–1081. Available from: [Link]

-

The WITTIG REACTION With CHEMILUMINESCENCE! (n.d.). Retrieved from [Link]

-

The comparison of Knoevenagel condensation under different reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]

-

Wittig Reaction. (n.d.). Retrieved from [Link]

-

NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. Retrieved from [Link]

-

El Kaim, L., Gizolme, M., Grimaud, L., & Oble, J. (2007). New Benzothiazole and Benzoxazole Scaffolds from the Ugi—Smiles Couplings of Heterocyclic Thiols. Synlett, (12), 1897-1899. Available from: [Link]

-

Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). Molecules, 27(16), 5293. Available from: [Link]

-

Reactivity of 2-aminothiazole with benzaldehyde and malononitrile. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Diksha, D., & Naresh, K. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(05), 17-25. Available from: [Link]

-

Diksha, D., & Naresh, K. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(05), 17-25. Available from: [Link]

-

Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (2018). Frontiers in Chemistry, 6, 33. Available from: [Link]

-

The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from [Link]

-

Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. (n.d.). ResearchGate. Retrieved from [Link]

-

19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. (n.d.). Retrieved from [Link]

-

Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2016). Molecules, 21(11), 1463. Available from: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Imidazole as organocatalyst for multicomponent reactions: diversity oriented synthesis of functionalized hetero- and carbocycles using in situ-generated benzylidenemalononitrile derivatives. (2015). RSC Advances, 5(10), 7385-7391. Available from: [Link]

-

The Wittig reaction of o-formylbenzyltriphenylphosphonium chloride. (1966). Journal of the Chemical Society C: Organic, 1859-1863. Available from: [Link]

-

IR: carbonyl compounds. (n.d.). Retrieved from [Link]

-

Belhouchet, M., Youssef, C., Ben Ammar, H., & Ben Salem, R. (2017). Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile. X-ray Structure Analysis Online, 33, 29-30. Available from: [Link]

-

26.6: Correlations of Structure with Reactivity of Aromatic Compounds. (2021). Chemistry LibreTexts. Retrieved from [Link]

-

(PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

A Deep Insight into the Application of Linear Free Energy Relationships (LFER) to Five Membered Heterocyclic Ring Systems: A Chemical Education Review for Graduate Students. (n.d.). Retrieved from [Link]

-

(PDF) An Efficient Cobalt-Catalyzed Approach for Synthesis of Benzoxazoles from 2-Aminophenol and Aldehydes. (n.d.). ResearchGate. Retrieved from [Link]

-

Benzoxazole. (n.d.). In Wikipedia. Retrieved from [Link]

-

2-Benzoxazolecarboxaldehyde. (n.d.). ChemBK. Retrieved from [Link]

Sources

- 1. Benzooxazole-2-carbaldehyde|CAS 62667-25-8|Supplier [benchchem.com]

- 2. Benzoxazole - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. sciensage.info [sciensage.info]

- 5. scispace.com [scispace.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. d.web.umkc.edu [d.web.umkc.edu]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. www1.udel.edu [www1.udel.edu]

- 10. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel succinct routes to Quinoxalines and 2-Benzimidazolylquinoxalines via the Ugi reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A Three-Component Ugi-Type Reaction of N-Carbamoyl Imines Enables a Broad Scope Primary α-Amino 1,3,4-Oxadiazole Synthesis | Department of Chemistry [chem.ox.ac.uk]

- 16. chemsynthesis.com [chemsynthesis.com]

- 17. researchgate.net [researchgate.net]

- 18. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

electrophilic substitution reactions on the benzoxazole ring